Ethyl O-(tert-butyl)-L-serinate

Description

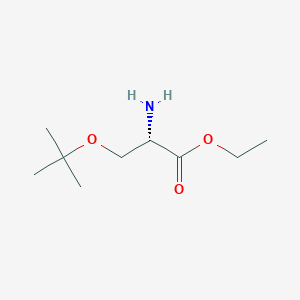

Ethyl O-(tert-butyl)-L-serinate is a protected derivative of the amino acid L-serine, featuring a tert-butyl ether group at the hydroxyl position and an ethyl ester at the carboxyl group. This dual protection enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry, where selective deprotection is critical. The tert-butyl group provides robust acid-labile protection for the hydroxyl moiety, while the ethyl ester shields the carboxyl group under basic conditions. This compound is widely utilized in multi-step organic syntheses due to its orthogonal protecting group compatibility .

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |

InChI |

InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |

InChI Key |

IDGZFRIRJWMSFZ-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](COC(C)(C)C)N |

Canonical SMILES |

CCOC(=O)C(COC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(tert-butoxy)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method is to start with the amino acid, such as L-serine, and protect the amino group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The hydroxyl group of serine can then be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production methods for ethyl (2S)-2-amino-3-(tert-butoxy)propanoate often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. Catalytic processes, such as the use of zinc-hydroxyapatite columns for selective deprotection of the Boc group, are employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and copper(I) catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can yield tert-butoxy ketones, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of drugs and bioactive compounds.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(tert-butoxy)propanoate involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active amino acid derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds and Their Properties

The following table summarizes critical data for Ethyl O-(tert-butyl)-L-serinate and its analogs:

Analysis of Structural and Functional Differences

Protecting Group Chemistry

- This compound : The tert-butyl ether requires strong acids (e.g., TFA) for cleavage, while the ethyl ester is hydrolyzed under basic conditions. This orthogonal protection allows sequential deprotection in peptide synthesis .

- Silyl-Protected Analogs (e.g., TBDMS) : Bulkier silyl groups (e.g., in –2) enhance steric protection but necessitate fluoride-based deagents (e.g., TBAF), limiting compatibility with acid-sensitive substrates. The tert-butyl group in this compound offers comparable stability with milder deprotection .

- Boc-Protected Derivatives (e.g., –5) : The Boc group protects amines and is cleaved under acidic conditions (e.g., HCl/dioxane). In contrast, this compound’s ether group is more stable to moderate acids, enabling sequential Boc removal without affecting the hydroxyl .

Physicochemical Properties

- Lipophilicity : Silyl groups (e.g., TBDMS in ) increase lipophilicity (logP ~3.5), whereas tert-butyl analogs (logP ~2.1) balance solubility and membrane permeability, making them preferable in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.